Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(333)undec-1-ylmethyl)- is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a unique bicyclic structure containing germanium, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- typically involves multiple steps. One common approach starts with the preparation of the bicyclic structure, which can be synthesized through the reaction of germanium tetrachloride with a suitable trioxane and azacycloalkane under controlled conditions. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the bicyclic structure.
Substitution: The chlorine atom on the benzamide ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s properties make it useful in the development of advanced materials, including polymers and coatings with specific functionalities.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 4-chloro-: A simpler analog without the bicyclic structure, used in various chemical applications.
Silatranes: Compounds with a similar bicyclic structure but containing silicon instead of germanium, used in materials science and medicine.
Germatranes: Analogous compounds with germanium, used for their unique chemical properties.
Uniqueness
Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- is unique due to its combination of a benzamide core with a complex bicyclic structure containing germanium. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
110954-15-9 |
---|---|
Molecular Formula |
C14H19ClGeN2O4 |
Molecular Weight |
387.39 g/mol |
IUPAC Name |
4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylmethyl)benzamide |
InChI |
InChI=1S/C14H19ClGeN2O4/c15-13-3-1-12(2-4-13)14(19)17-11-16-20-8-5-18(6-9-21-16)7-10-22-16/h1-4H,5-11H2,(H,17,19) |
InChI Key |
FHQYPECVDKXYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.